Sitravatinib l-malate

Description

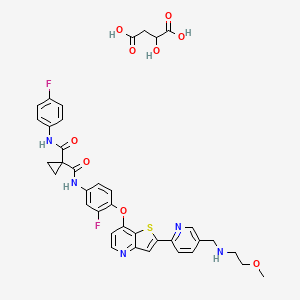

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLGZWLGDROYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F2N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Target Engagement of Sitravatinib L Malate

Receptor Tyrosine Kinase (RTK) Inhibition Profile

Sitravatinib (B1680992) is characterized as a spectrum-selective tyrosine kinase inhibitor, targeting several closely related RTKs. researchgate.netresearchgate.netclinicaltrials.gov Its inhibitory action spans the TAM (TYRO3, AXL, MER) family, the vascular endothelial growth factor receptor (VEGFR) family, the split kinase family (including KIT and platelet-derived growth factor receptors - PDGFR), and others such as the discoidin domain receptor (DDR), tropomyosin receptor kinase (TRK), and ephrin (Eph) families. nih.govresearchgate.nettandfonline.com Biochemical assays have demonstrated that Sitravatinib inhibits many of these RTKs with IC50 values in the low nanomolar range. oncotarget.comnih.gov

Sitravatinib is a potent modulator of the TAM family of receptor tyrosine kinases, which includes TYRO3, AXL, and MER. patsnap.comresearchgate.netnih.gov These kinases are implicated in promoting an immunosuppressive tumor microenvironment. nih.gov By inhibiting TAM receptors, Sitravatinib can disrupt the mechanisms that cancer cells use to foster growth and evade the immune system. patsnap.com Research has identified the TAM family as a significant therapeutic vulnerability, and targeting these receptors with Sitravatinib has shown to be a promising strategy. nih.govmdpi.com

Biochemical assays have quantified the potent inhibition of AXL and MER by Sitravatinib, with reported IC50 values of 1.5 nM and 2.0 nM, respectively. nih.govmedchemexpress.commedchemexpress.com This strong inhibition of TAM kinases is a key component of Sitravatinib's multi-targeted approach. patsnap.comresearchgate.net The drug's activity against these receptors may contribute to altering the immune landscape of tumors, potentially making them more susceptible to other therapies. nih.gov

Sitravatinib effectively inhibits members of the Vascular Endothelial Growth Factor Receptor (VEGFR) family, which are key regulators of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. nih.govcancer.govpatsnap.com The drug targets multiple receptors in this family, including VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). nih.govnih.govmedchemexpress.com By blocking these receptors, Sitravatinib can impede the development of tumor vasculature. patsnap.com

The inhibitory potency of Sitravatinib against the VEGFR family has been measured in biochemical assays, revealing low nanomolar IC50 values. Specific reported IC50 values are:

VEGFR1 (FLT1): 6 nM nih.govmedchemexpress.commedchemexpress.com

VEGFR2 (KDR): 5 nM nih.govmedchemexpress.commedchemexpress.com

VEGFR3 (FLT4): 2 nM nih.govmedchemexpress.commedchemexpress.com

This potent, multi-targeted inhibition of the VEGFR pathway is a central element of Sitravatinib's anti-angiogenic activity. researchgate.net

Sitravatinib demonstrates significant inhibitory activity against both KIT (c-Kit) and FMS-like tyrosine kinase 3 (FLT3). nih.govcancer.govnih.govmedchemexpress.com These kinases are known drivers in various cancers, including sarcomas and acute myeloid leukemia (AML). nih.govnih.gov The biochemical IC50 value for Sitravatinib against KIT is 6 nM. nih.govmedchemexpress.commedchemexpress.com

In the context of AML with FLT3-internal tandem duplication (ITD) mutations, Sitravatinib has shown particular promise. nih.gov It has been found to be extremely effective against FLT3-ITD expressing cell lines, with IC50 values as low as 0.556 nM in MV4-11 cells and 1.511 nM in MOLM13 cells. nih.gov In contrast, it has little cytotoxic effect on cell lines with wild-type FLT3. nih.gov Further research indicates that Sitravatinib's inhibitory action on FLT3 is potent, with a biochemical IC50 of 8 nM. medchemexpress.commedchemexpress.com This potent targeting of FLT3 and its downstream signaling molecules, such as STAT5, AKT, and ERK, underlies its marked anti-leukemia activities. nih.gov

Sitravatinib is a potent inhibitor of the discoidin domain receptor (DDR) family, particularly DDR2. nih.govcancer.govaacrjournals.org The DDR family, consisting of DDR1 and DDR2, are unique receptor tyrosine kinases activated by collagen. aacrjournals.org Sitravatinib has been shown to have a strong affinity for both receptors, with a notable preference for DDR2. nih.govmedchemexpress.commedchemexpress.comaacrjournals.org

Biochemical assays have determined the IC50 values of Sitravatinib for these kinases to be:

DDR1: 29 nM nih.govmedchemexpress.commedchemexpress.com

DDR2: 0.5 nM nih.govmedchemexpress.commedchemexpress.com

The exceptionally low IC50 value for DDR2 highlights Sitravatinib as a powerful inhibitor of this kinase, which has been identified as a potential mediator of pathogenesis and metastasis in certain cancers like neuroblastoma. aacrjournals.orgtargetmol.com The ability of Sitravatinib to block DDR signaling represents another dimension of its multi-pronged mechanism of action. aacrjournals.org

Sitravatinib's broad-spectrum activity includes the inhibition of the Tropomyosin Receptor Kinase (TRK) family, which comprises TRKA (NTRK1), TRKB (NTRK2), and TRKC (NTRK3). nih.govcancer.govmycancergenome.org These receptors and their activating ligands, neurotrophins, are involved in the development and function of the nervous system, but their alteration can also drive cancer growth. medchemexpress.com

Sitravatinib has been identified as a pan-Trk inhibitor, targeting multiple members of the family with low nanomolar potency. nih.govselleckchem.com The reported biochemical IC50 values for Sitravatinib against TRK family members are:

TRKA (NTRK1): 5 nM nih.govmedchemexpress.commedchemexpress.com

TRKB (NTRK2): 9 nM nih.govmedchemexpress.commedchemexpress.com

This inhibition of the TRK family further broadens the antineoplastic profile of Sitravatinib, making it a candidate for treating tumors with alterations in these signaling pathways. tandfonline.comresearchgate.net

Sitravatinib also interacts with and inhibits several members of the Ephrin (Eph) receptor family, the largest subfamily of receptor tyrosine kinases. nih.govcancer.govoncotarget.comnih.gov Eph receptors and their ephrin ligands are involved in a variety of developmental processes and have been implicated in cancer. plos.orgtandfonline.com

Sitravatinib demonstrates inhibitory activity against multiple Eph receptors with varying potencies. nih.gov In studies on sarcoma cell lines, the IC50 values of Sitravatinib for several Eph family members were determined:

EPHA3: 1 nM nih.gov

EPHB2: 10 nM nih.gov

EPHB4: 12 nM nih.gov

EPHA2: 44 nM nih.gov

EPHA4: 76 nM nih.gov

EPHB3: 249 nM nih.gov

This capacity to inhibit Eph receptors, which can mediate signaling related to angiogenesis and metastasis, adds to the comprehensive mechanism of action of Sitravatinib. plos.org

Data Tables

Table 1: Biochemical IC50 Values of Sitravatinib for Key Receptor Tyrosine Kinases

This table summarizes the half-maximal inhibitory concentration (IC50) values from biochemical assays, indicating the concentration of Sitravatinib required to inhibit the activity of a specific kinase by 50%.

| Kinase Family | Target Kinase | Biochemical IC50 (nmol/L) | References |

| TAM Family | AXL | 1.5 | nih.govmedchemexpress.commedchemexpress.com |

| MER | 2 | nih.govmedchemexpress.commedchemexpress.com | |

| TYRO3 | Not specified | nih.govmycancergenome.orgnih.gov | |

| VEGFR Family | VEGFR1 (FLT1) | 6 | nih.govmedchemexpress.commedchemexpress.com |

| VEGFR2 (KDR) | 5 | nih.govmedchemexpress.commedchemexpress.com | |

| VEGFR3 (FLT4) | 2 | nih.govmedchemexpress.commedchemexpress.com | |

| KIT/FLT3 | KIT | 6 | nih.govmedchemexpress.commedchemexpress.com |

| FLT3 | 8 | medchemexpress.commedchemexpress.com | |

| DDR Family | DDR1 | 29 | nih.govmedchemexpress.commedchemexpress.com |

| DDR2 | 0.5 | nih.govmedchemexpress.commedchemexpress.com | |

| TRK Family | TRKA (NTRK1) | 5 | nih.govmedchemexpress.commedchemexpress.com |

| TRKB (NTRK2) | 9 | nih.govmedchemexpress.commedchemexpress.com | |

| Eph Family | EPHA3 | 1 | nih.gov |

| EPHB2 | 10 | nih.gov | |

| EPHB4 | 12 | nih.gov | |

| EPHA2 | 44 | nih.gov | |

| EPHA4 | 76 | nih.gov | |

| EPHB3 | 249 | nih.gov |

Platelet-Derived Growth Factor Receptor (PDGFR) Family Modulation

Sitravatinib demonstrates inhibitory activity against members of the platelet-derived growth factor receptor (PDGFR) family. nih.govcancer.gov Dysregulation of PDGFR signaling is a known driver in various cancers, influencing processes like cell growth, differentiation, and migration. aacrjournals.org In preclinical studies, particularly in models of dedifferentiated liposarcoma (DDLPS), sitravatinib was shown to suppress the phosphorylation of PDGFRβ. aacrjournals.org This inhibition was more effective compared to other targeted RTK inhibitors like pazopanib, imatinib (B729), and crizotinib. aacrjournals.org Furthermore, in xenograft models of malignant peripheral nerve sheath tumors (MPNST) and liposarcoma, treatment with sitravatinib led to greater inhibition of PDGFRβ phosphorylation compared to imatinib and crizotinib. nih.gov

MET (Hepatocyte Growth Factor Receptor) Pathway Inhibition

The MET receptor, also known as hepatocyte growth factor receptor (HGFR), is another primary target of sitravatinib. nih.govcancer.gov The MET signaling pathway plays a critical role in embryonic development, wound healing, and cancer progression, where its aberrant activation can lead to increased cell motility, invasion, and angiogenesis. nih.govoncotarget.com Sitravatinib has been shown to potently inhibit MET kinase activity. clinicaltrials.govclinicaltrials.gov This inhibition is a key component of its anti-tumor and anti-angiogenic mechanism of action. clinicaltrials.gov Studies have demonstrated that sitravatinib can inhibit MET-dependent cell viability and migration. clinicaltrials.gov

RET (Rearranged during Transfection) Inhibition

Sitravatinib is also an inhibitor of the RET (rearranged during transfection) receptor tyrosine kinase. cancer.govpharmaceutical-technology.com RET is a proto-oncogene whose mutations and rearrangements are oncogenic drivers in several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.gov Sitravatinib's ability to target RET contributes to its broad-spectrum activity. pharmaceutical-technology.com In a Phase 1b study, patients with RET-rearranged NSCLC showed signals of clinical activity when treated with sitravatinib. nih.gov The inhibition of RET, along with other key kinases, is thought to circumvent oncogenic signaling pathways that are hyperactivated in certain cancers. aacrjournals.org

Downstream Signaling Pathway Perturbations

By inhibiting key RTKs at the cell surface, sitravatinib instigates a cascade of effects on the intracellular signaling pathways that govern critical cellular functions related to cancer progression.

Impact on Cell Growth and Survival Signaling Pathways

The inhibition of multiple RTKs by sitravatinib leads to a significant disruption of downstream signaling pathways that are essential for cell growth and survival. cancer.govnih.gov Preclinical studies have consistently shown that sitravatinib treatment leads to the downregulation of key downstream effectors such as AKT and S6 ribosomal protein. aacrjournals.orgnih.gov The phosphorylation of AKT (p-AKT) and S6 (p-S6) are critical for tumor cell survival and proliferation. oncotarget.com By inhibiting the phosphorylation of these proteins, sitravatinib effectively suppresses these survival signals, leading to reduced cell proliferation. nih.govoncotarget.com This effect has been observed in various cancer cell lines, including those of sarcoma and neuroblastoma. nih.govaacrjournals.org

Effects on Cell Migration and Angiogenesis Signaling

Sitravatinib's inhibitory action on RTKs like VEGFR, PDGFR, and MET directly impacts signaling pathways that control cell migration and angiogenesis, which are fundamental processes in tumor metastasis. nih.govclinicaltrials.gov The drug has been shown to inhibit endothelial tube formation and angiogenesis. clinicaltrials.gov In neuroblastoma models, sitravatinib markedly reduced cell migration. dntb.gov.ua The inhibition of these pathways is a crucial aspect of its anti-tumor activity, as it can potentially limit the spread of cancer cells to other parts of the body. nih.gov

Influence on Oncogenic Signal Transduction

The overarching effect of sitravatinib is the broad-spectrum inhibition of oncogenic signal transduction. cancer.govnih.gov Many cancers are driven by aberrant signaling from RTKs due to mutations, amplifications, or overexpression. nih.gov Sitravatinib's ability to target multiple of these dysregulated RTKs simultaneously provides a comprehensive approach to blocking the signals that drive tumor growth. nih.gov This multi-targeted approach is believed to result in superior activity compared to more narrowly focused inhibitors, as it can overcome the compensatory signaling mechanisms that often lead to resistance to single-target therapies. nih.govnih.gov By disrupting these interconnected signaling networks, sitravatinib can effectively suppress tumor growth in various preclinical models. nih.gov

Compound Information

| Compound Name |

| Sitravatinib l-malate (B1240339) |

| Pazopanib |

| Imatinib |

| Crizotinib |

| Nivolumab (B1139203) |

| Docetaxel |

| Sunitinib (B231) |

| Axitinib |

| Bevacizumab |

| Sorafenib |

| BIBF1120 |

| Zoledronic acid |

| Denosumab |

| Pembrolizumab |

| Enfortumab |

Inhibitory Concentrations (IC50) of Sitravatinib

| Target Kinase | IC50 (nM) |

| Axl | 1.5 medchemexpress.com |

| MER | 2 medchemexpress.com |

| VEGFR3 | 2 medchemexpress.com |

| VEGFR2 | 5 medchemexpress.com |

| TRKA | 5 medchemexpress.com |

| VEGFR1 | 6 medchemexpress.com |

| KIT | 6 medchemexpress.com |

| FLT3 | 8 medchemexpress.com |

| TRKB | 9 medchemexpress.com |

| DDR2 | 0.5 medchemexpress.com |

| DDR1 | 29 medchemexpress.com |

| MET | Not explicitly stated in provided text |

| RET | Not explicitly stated in provided text |

| PDGFR | Not explicitly stated in provided text |

Molecular Interactions Beyond Kinase Inhibition

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in transporting a wide variety of substances across cellular membranes. mdpi.comfrontiersin.org A key member of this family is ABCG2, also known as breast cancer resistance protein (BCRP), which is a significant contributor to multidrug resistance (MDR) in cancer cells. frontiersin.orgoaepublish.com The overexpression of ABCG2 in tumors leads to the efflux of various chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy. frontiersin.orgfrontiersin.org Sitravatinib has been identified as a potent inhibitor of the ABCG2 transporter, a mechanism that is distinct from its kinase inhibition activity. frontiersin.orgnih.gov

Research has demonstrated that sitravatinib can effectively reverse ABCG2-mediated multidrug resistance. nih.govnih.gov This is achieved not by altering the expression or the cellular localization of the ABCG2 protein, but by directly inhibiting its transport function. nih.gov Studies have shown that sitravatinib blocks the efflux of known ABCG2 substrates, such as mitoxantrone, topotecan, and SN-38, from cancer cells that overexpress the transporter. frontiersin.org This inhibitory action leads to an increased intracellular accumulation of these anticancer drugs, thereby restoring their cytotoxic effects. frontiersin.orgnih.gov

The mechanism underlying this inhibition involves the interaction of sitravatinib with the drug-binding pocket of the ABCG2 transporter. frontiersin.orgmdpi.com Molecular docking studies have predicted a high-affinity binding of sitravatinib within this cavity. frontiersin.orgresearchgate.net This interaction interferes with the transporter's ability to bind and hydrolyze ATP, which is the energy source for the efflux pump. nih.govfrontiersin.org Indeed, it has been shown that sitravatinib inhibits the ATPase activity of ABCG2 in a concentration-dependent manner. nih.govfrontiersin.org

The reversal of drug resistance by sitravatinib has been observed to be concentration-dependent. nih.govmdpi.com For instance, at a non-toxic concentration of 3 μM, sitravatinib significantly sensitized ABCG2-overexpressing cell lines to various chemotherapeutic agents. frontiersin.orgfrontiersin.org

The tables below summarize the key findings from studies investigating the modulatory effect of sitravatinib on ABCG2.

Table 1: Effect of Sitravatinib on the IC50 Values of ABCG2 Substrates

| Cell Line | Chemotherapeutic Agent | IC50 (Control) | IC50 (with Sitravatinib) | Fold Reversal |

|---|---|---|---|---|

| HEK293/ABCG2 | Mitoxantrone | 1.25 ± 0.14 µM | 0.08 ± 0.01 µM | 15.6 |

| HEK293/ABCG2 | Topotecan | 2.18 ± 0.21 µM | 0.15 ± 0.02 µM | 14.5 |

| HEK293/ABCG2 | SN-38 | 0.42 ± 0.05 µM | 0.03 ± 0.004 µM | 14.0 |

| NCI-H460/MX20 | Mitoxantrone | 1.89 ± 0.23 µM | 0.12 ± 0.02 µM | 15.8 |

| S1-M1-80 | Mitoxantrone | 2.45 ± 0.31 µM | 0.19 ± 0.03 µM | 12.9 |

Data synthesized from published research. frontiersin.org

Table 2: Effect of Sitravatinib on Intracellular Accumulation of [³H]-Mitoxantrone

| Cell Line | Treatment | Intracellular Accumulation (% of Parental Cell Line) |

|---|---|---|

| NCI-H460/MX20 | Control | 38.7% |

| NCI-H460/MX20 | Sitravatinib (3 µM) | 129.2% |

| S1-M1-80 | Control | 31.6% |

| S1-M1-80 | Sitravatinib (3 µM) | 91.0% |

Data synthesized from published research. nih.gov

Table 3: Inhibition of ABCG2 ATPase Activity by Sitravatinib

| Sitravatinib Concentration (µM) | Inhibition of Basal ATPase Activity |

|---|---|

| 0 | 0% |

| 0.9 | 50% |

| 20 | >56.2% |

Data synthesized from published research. nih.govfrontiersin.org

Preclinical Therapeutic Efficacy and Pharmacodynamics of Sitravatinib L Malate

In Vitro Anti-Proliferative and Anti-Oncogenic Activities

Sitravatinib (B1680992) l-malate (B1240339) has demonstrated significant anti-proliferative and anti-oncogenic effects across a variety of cancer cell lines in laboratory settings. Its mechanism involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth, survival, and migration.

The ability of sitravatinib to inhibit the clonogenic potential of cancer cells has been evaluated in several murine cancer cell lines. In colony formation assays, treatment with sitravatinib led to a dose-dependent reduction in the number of colonies formed by KLN205 squamous cell carcinoma and E0771 medullary breast adenocarcinoma cell lines. nih.govjci.org These experiments, conducted over 14 days, indicate that sitravatinib effectively curtails the ability of individual cancer cells to proliferate and form larger colonies, a key characteristic of tumorigenicity. nih.govjci.org The compound has also shown potent single-agent antitumor efficacy in mice bearing tumors derived from KLN205, E0771, and CT1B-A5 pancreatic cancer cells. nih.govjci.org

Sitravatinib is a potent inhibitor of the MET receptor tyrosine kinase, a pathway often dysregulated in various cancers, contributing to tumor growth, invasion, and metastasis. cancer.gov Preclinical studies have shown that by targeting MET, sitravatinib can suppress the viability and migration of cancer cells that are dependent on this signaling pathway. nih.govpatsnap.com The inhibition of MET, along with other key RTKs, disrupts the downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are essential for cell survival and proliferation. abcam.comresearchgate.net This activity is a critical component of sitravatinib's broad anti-tumor effects observed in vitro. cancer.gov

A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Sitravatinib targets key receptors involved in this process, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). cancer.govpatsnap.com By inhibiting VEGFR2, sitravatinib can disrupt the signaling required for endothelial cell proliferation, migration, and differentiation into new blood vessels. This anti-angiogenic activity has been demonstrated in preclinical cell models, where it interferes with the formation of capillary-like structures (endothelial tube formation), suggesting its potential to starve tumors of the blood supply necessary for their growth. cancer.govpatsnap.com

In direct comparisons with other multi-kinase inhibitors, sitravatinib has shown superior or enhanced efficacy in certain contexts. In preclinical studies using dedifferentiated liposarcoma (DDLPS) cell lines, sitravatinib was more effective at inhibiting cell proliferation than the more narrowly targeted RTK inhibitors pazopanib, imatinib (B729), and crizotinib. aacrjournals.org It demonstrated greater suppression of phosphorylated PDGFRß, IGFR1-R, KIT, and downstream signaling components. aacrjournals.org Similarly, in sarcoma cell line studies, sitravatinib treatment resulted in a more potent inhibition of cell proliferation compared to pazopanib. oncotarget.com Research also indicates that sitravatinib's anti-proliferative effects are enhanced in tumor cells resistant to other TKIs and are improved when compared to cabozantinib, which has a similar target profile. nih.gov

Table 1: Comparative In Vitro Anti-Proliferative Activity of Sitravatinib

| Cell Line Type | Comparator TKIs | Finding | Reference |

|---|---|---|---|

| Dedifferentiated Liposarcoma (DDLPS) | Pazopanib, Imatinib, Crizotinib | Sitravatinib was more effective at inhibiting proliferation. | aacrjournals.org |

| Sarcoma (LS141, DDLS) | Pazopanib | Sitravatinib treatment was able to inhibit proliferation of LS141 and DDLS. | oncotarget.com |

| TKI-Resistant Tumor Cells | Cabozantinib | Sitravatinib demonstrated enhanced anti-proliferative effects. | nih.gov |

In Vivo Antitumor Activity in Preclinical Models

Sitravatinib has demonstrated potent anti-tumor activity as a monotherapy in a wide range of preclinical xenograft and syngeneic models, underscoring its broad-spectrum efficacy.

Sitravatinib administered as a single agent has shown significant tumor growth suppression in various in vivo models. nih.gov

Sarcoma: In mouse xenograft models of sarcoma, sitravatinib treatment resulted in significant tumor growth suppression, proving to be more effective than both imatinib and crizotinib. oncotarget.comnih.gov It has also shown efficacy in dedifferentiated liposarcoma mouse xenograft models. aacrjournals.org

Lung Cancer: Potent anti-tumor activity has been observed in xenograft models of lung cancer with RTK dysfunction. nih.govescholarship.org Sitravatinib demonstrated efficacy across a broad spectrum of human tumor xenograft models, including those with genetic alterations in targets like MET and RET, which are relevant in non-small cell lung cancer (NSCLC). clinicaltrials.gov

Pancreatic Cancer: Efficacy has been noted in preclinical models of pancreatic cancer. nih.gov In an in vivo model using the CT1B-A5 pancreatic cancer cell line, sitravatinib monotherapy significantly inhibited tumor progression. nih.govjci.org

Breast Cancer: In an orthotopic model using E0771 breast cancer cells, sitravatinib treatment led to significant inhibition of tumor progression and induced tumor regression. nih.govjci.org It has also been associated with tumor growth suppression in other breast cancer xenograft models. nih.gov

Acute Myeloid Leukemia (AML): In vivo studies showed that sitravatinib exhibited a better therapeutic effect than the approved FLT3 inhibitor gilteritinib (B612023) in a MOLM13 xenograft model for FLT3-ITD mutated AML. nih.govresearchgate.net

Renal Cell Carcinoma (RCC): Sitravatinib treatment significantly inhibited tumor growth in preclinical models of renal cell carcinoma. nih.gov Its efficacy was particularly enhanced in tumors that had developed resistance to prior antiangiogenic TKI therapies. nih.gov

Table 2: Summary of Sitravatinib Monotherapy Efficacy in Xenograft Models

| Cancer Type | Model Type | Key Findings | Reference |

|---|---|---|---|

| Sarcoma | Xenograft | Significant tumor growth suppression; superior to imatinib and crizotinib. | oncotarget.comnih.gov |

| Lung Cancer | Xenograft | Potent anti-tumor activity in models with RTK dysfunction. | nih.govescholarship.org |

| Pancreatic Cancer | Syngeneic | Significantly inhibited tumor progression. | nih.govjci.org |

| Breast Cancer | Orthotopic | Induced tumor regression and inhibited progression. | nih.govjci.org |

| Acute Myeloid Leukemia | Xenograft | Better therapeutic effect than gilteritinib in a FLT3-ITD model. | researchgate.net |

| Renal Cell Carcinoma | Isograft | Significantly inhibited tumor growth, especially in TKI-resistant models. | nih.gov |

Inhibition of Primary Tumor Progression and Induction of Tumor Regression in Murine Models

Sitravatinib l-malate has demonstrated significant single-agent antitumor activity in various preclinical murine models, effectively inhibiting the progression of primary tumors and, in some cases, inducing tumor regression. nih.govcloudfront.net Its efficacy has been observed across different cancer types, including aggressive and treatment-resistant tumors. nih.govnih.govsemanticscholar.org

In immunocompetent mouse models bearing KLN205 (lung squamous cell carcinoma), CT1B-A5 (mammary carcinoma), or E0771 (mammary adenocarcinoma) tumors, administration of sitravatinib resulted in significant inhibition of tumor progression and led to tumor regression. nih.gov The response in these models was noted to be both rapid and consistent. cloudfront.net Potent antitumor activity was also observed in preclinical models of sarcoma. nih.gov

Studies utilizing neuroblastoma xenograft models have further detailed the inhibitory effects of sitravatinib on tumor growth. In mice with MYCN-amplified, ALK-wildtype NGP-iRFP-luc neuroblastoma xenografts, treatment with sitravatinib led to a statistically significant reduction in tumor weight compared to the control group. researchgate.net Similarly, in a MYCN-amplified, ALK F1174L-mutated Kelly-iRFP-luc xenograft model, sitravatinib treatment resulted in a significant decrease in both tumor weight and luciferase flux, indicating a reduction in tumor burden. researchgate.net

| Murine Model | Treatment Group | Key Finding | Statistical Significance |

|---|---|---|---|

| NGP-iRFP-luc (MYCN-amplified, ALK-wt) | Sitravatinib | Significant reduction in tumor weight vs. control | p < 0.0001 |

| Kelly-iRFP-luc (MYCN-amplified, ALK F1174L) | Sitravatinib | Significant reduction in tumor weight vs. control | p < 0.01 |

| Kelly-iRFP-luc (MYCN-amplified, ALK F1174L) | Sitravatinib | Significant reduction in luciferase flux fold change vs. control | p < 0.05 |

Furthermore, sitravatinib has shown enhanced efficacy in murine models of resistance to antiangiogenic tyrosine kinase inhibitors (TKIs). nih.govsemanticscholar.org In these TKI-resistant tumor models, the inhibitory effects of sitravatinib on primary tumor growth were significantly enhanced compared to its effects on non-resistant parental tumors. semanticscholar.org This suggests that the compensatory signaling mechanisms that contribute to TKI resistance may paradoxically increase the tumor's sensitivity to the broad-spectrum inhibition profile of sitravatinib. nih.govplos.org

Effects on Metastatic Disease Progression in Animal Models

Sitravatinib has demonstrated notable efficacy in suppressing metastatic disease progression in preclinical animal models. researchgate.netnih.gov This activity is particularly significant in the context of tumors that have been surgically removed, as well as in models of resistance to prior antiangiogenic therapies. nih.govnih.gov

In studies involving TKI-resistant tumor models, the suppression of metastasis by sitravatinib was improved when the primary tumors were surgically resected prior to monitoring for metastatic outgrowth. nih.gov This suggests a potential role for sitravatinib in an adjuvant or perioperative setting to control disseminated disease. nih.gov Research in models of spontaneous metastatic disease that are resistant to TKIs has shown that perioperative treatment with sitravatinib can lead to improved survival. nih.gov The compound's ability to inhibit multiple receptor families, including MET, TAM (TYRO3, AXL, MerTK), VEGFRs, and PDGFRs, is thought to contribute to its enhanced inhibitory effects on both local and disseminated disease in the second-line setting after TKI treatment failure. nih.govnih.govplos.org

The inhibitory effect of sitravatinib on metastasis has also been specifically observed in neuroblastoma models. researchgate.net In xenograft models of high-risk neuroblastoma, sitravatinib was effective at inhibiting not only primary tumor engraftment and progression but also metastasis. researchgate.net By targeting key pathways involved in tumor growth, angiogenesis, and immune evasion, sitravatinib can inhibit the spread of cancer cells. patsnap.com

Immunomodulatory Effects and Tumor Microenvironment Remodeling by Sitravatinib L Malate

Modulation of Immune Cell Populations and Phenotypes

Sitravatinib (B1680992) exerts its immunomodulatory effects by directly influencing the key immune cells that regulate antitumor responses. It alters the balance of these cell populations, reducing immunosuppressive cells while promoting the expansion and activity of effector immune cells.

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the TME and are potent suppressors of T-cell function. nih.gov Research has shown that sitravatinib can effectively reduce the number of these immunosuppressive cells. In preclinical models, treatment with sitravatinib led to a significant reduction in tumor-associated monocytic MDSCs. nih.govjci.org This depletion of MDSCs is a critical step in dismantling the immunosuppressive network within the tumor, which can otherwise hinder effective antitumor immune responses. shu.edu Targeting pathways that decrease MDSCs is a key mechanism by which sitravatinib may restore or enhance the efficacy of immune checkpoint inhibitors. nih.govnih.gov

Tumor-associated macrophages (TAMs) are another critical component of the TME that can either support or suppress tumor growth depending on their polarization state. M1-polarized macrophages are typically immunostimulatory, while M2-polarized macrophages are immunosuppressive and promote tumor progression. Sitravatinib has been shown to shift the balance from the M2 to the M1 phenotype. shu.eduresearchgate.net

Preclinical studies have demonstrated that sitravatinib inhibits the expression of M2 markers, such as arginase 1 (Arg1), through the inhibition of MerTK. nih.govnih.gov In a window-of-opportunity trial in oral cavity cancer, sitravatinib monotherapy was associated with macrophage repolarization toward the M1 type in patients who subsequently responded to combination therapy with nivolumab (B1139203). nih.gov This repolarization from an M2 to an M1 phenotype enhances the presentation of tumor antigens and the secretion of pro-inflammatory cytokines, further stimulating an antitumor immune response. nih.gov

| Marker Type | Marker | Effect of Sitravatinib | Reference |

|---|---|---|---|

| M2-type Macrophage Marker | Arginase 1 (Arg1) | Inhibited expression | nih.govnih.gov |

| M1/M2 Ratio | Ratio of M1 to M2 Macrophages | Increased | nih.govresearchgate.net |

By reducing immunosuppressive cells like MDSCs and M2 macrophages, sitravatinib creates a more favorable environment for the expansion and function of cytotoxic T lymphocytes (CTLs), which are crucial for killing cancer cells. In preclinical tumor models, sitravatinib treatment resulted in an increased number of tumor-infiltrating CD4+ T cells. nih.gov Furthermore, an increase in proliferating CD8+ T cells was observed in the spleens of sitravatinib-treated mice, suggesting a systemic enhancement of the antitumor T cell response. nih.gov This increased infiltration of CD8+ T cells into the tumor is a direct consequence of the M2 to M1 macrophage repolarization promoted by the drug. nih.gov

| T Cell Population | Location | Observed Effect | Reference |

|---|---|---|---|

| CD4+ T Cells | Tumor | Increased number | nih.gov |

| Proliferating CD8+ T Cells | Spleen | Increased | nih.gov |

Regulatory T cells (Tregs) are another key immunosuppressive cell population within the TME that dampens the activity of cytotoxic T cells. Sitravatinib has been shown to mitigate these immunosuppressive effects in part by reducing the levels of Tregs. nih.govresearchgate.net The inhibition of specific receptor tyrosine kinases by sitravatinib can lead to the targeted depletion of Tregs within the tumor, further tipping the immune balance toward an effective antitumor response. shu.edu

Impact on Immunosuppressive Tumor Microenvironment

The collective immunomodulatory effects of sitravatinib on various immune cell populations result in a profound remodeling of the TME.

Sitravatinib conditions the TME to be more receptive to and supportive of an antitumor immune attack. nih.govnih.gov By targeting multiple RTKs, it disrupts key processes that cancer cells use to evade the immune system. patsnap.com The reduction of MDSCs and Tregs, coupled with the repolarization of macrophages to a pro-inflammatory M1 phenotype, transforms an immunologically "cold" or unresponsive tumor into a "hot" one. nih.govresearchgate.netnih.govnih.gov This remodeled environment is characterized by increased infiltration and activation of cytotoxic T cells, creating a scenario where immune checkpoint inhibitors can work more effectively. nih.gov Preclinical and clinical findings suggest that sitravatinib's ability to create a less immunosuppressive TME can augment the efficacy of PD-1 blockade and may help overcome resistance to immune checkpoint inhibitor therapy. nih.govnih.gov

Immunostimulatory Effects of Axl and MET Inhibition

The inhibition of Axl and MET receptor tyrosine kinases by sitravatinib contributes significantly to its immunostimulatory profile. Overexpression of AXL and MET is associated with resistance to various cancer therapies. nih.gov Sitravatinib's blockade of these pathways helps to reverse this resistance and promote an active anti-tumor immune response. nih.gov

A key mechanism is the modulation of macrophage polarization. The activation of TAM receptors, particularly Axl and MerTK, in the TME typically suppresses proinflammatory cytokine expression and promotes an immunosuppressive M2 macrophage phenotype. nih.govshu.edu By inhibiting Axl, sitravatinib helps to shift this balance, inducing M1 macrophage responses which are characterized by the production of immunostimulatory cytokines and enhanced antigen presentation. shu.edu This repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2) to a pro-inflammatory (M1) state is a critical step in creating a TME that is more responsive to immunotherapy. shu.eduoup.com

| Target | Effect of Inhibition by Sitravatinib | Immune Outcome |

| Axl | Induces M1 macrophage responses | Promotes a pro-inflammatory microenvironment |

| MET | Contributes to overcoming therapy resistance | Enhances sensitivity to immunotherapy |

Immunomodulatory Effects Mediated Through VEGFR and KIT Inhibition

Further conditioning of the tumor microenvironment is achieved through sitravatinib's inhibition of VEGFR and KIT. clinicaltrials.gov Targeting the VEGF/VEGFR pathway, a key driver of tumor angiogenesis, has been shown to decrease the populations of immunosuppressive cells within the TME, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). nih.govtmc.edu

Similarly, inhibiting split family receptors like VEGFR and KIT helps to reduce the numbers of Tregs and MDSCs. shu.edu This action releases the brakes on the expansion and activity of cytotoxic CD8+ T cells, which are essential for an effective anti-tumor immune attack. shu.edu The reduction of these immunosuppressive cell populations by sitravatinib is crucial for shifting the TME towards a state that favors anti-tumor activity and enhances the efficacy of other immunotherapies. shu.educlinicaltrials.gov

| Target | Effect of Inhibition by Sitravatinib | Immune Outcome |

| VEGFR | Decreases regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) | Reduces immunosuppression in the TME |

| KIT | Reduces Tregs and MDSCs | Promotes expansion and activity of CD8+ T cells |

Synergistic Interactions with Immune Checkpoint Blockade

Sitravatinib has demonstrated a powerful synergistic effect when combined with immune checkpoint inhibitors (ICIs), such as anti-PD-1/PD-L1 antibodies. nih.gov Its ability to modulate the TME can overcome resistance to ICIs and restore or enhance their anti-tumor efficacy. nih.govbcan.org

Potentiation of Anti-PD-1/PD-L1 Efficacy through TME Conditioning

Sitravatinib potentiates the efficacy of PD-1/PD-L1 blockade by transforming the TME into an immune-active landscape. nih.gov Tumors that are unresponsive to checkpoint inhibitors are often characterized as immunologically "cold," lacking the necessary infiltration of tumor-antigen-specific T cells. nih.govjci.org Sitravatinib addresses this by fundamentally altering the cellular and cytokine milieu of the tumor.

Preclinical studies have shown that sitravatinib treatment leads to several key changes in the TME:

Reduction of Immunosuppressive Cells: It significantly decreases the numbers of tumor-associated M2 macrophages and monocytic MDSCs. nih.govtmc.edu

Increase in Effector T Cells: It increases the infiltration of CD4+ T cells and the number of proliferating CD8+ T cells. nih.gov

Pro-inflammatory Shift: It induces a pro-inflammatory immune response mediated by M1 macrophages, which enhances the infiltration of cytotoxic T cells into the tumor. oup.com

This conditioning of the TME turns "cold" tumors "hot," making them more susceptible to the effects of immune checkpoint blockade. shu.edu In various preclinical models, the combination of sitravatinib and an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition, and in some cases, complete tumor remission. nih.govjci.org This synergy has also been observed in clinical settings, where sitravatinib has been shown to restore responsiveness to anti-PD-1 therapy in patients with refractory cancers. nih.govnih.gov

Preclinical Study: Sitravatinib in Combination with Anti-PD-1 Therapy In murine tumor models (KLN205 and E0771), the combination of sitravatinib with an anti-PD-1 antibody was evaluated. The study found that sitravatinib significantly enhanced the efficacy of the PD-1 blockade. In the E0771 model, 2 out of 14 mice treated with the combination therapy achieved complete remission and remained tumor-free for 50 days. nih.govjci.org

Upregulation of PD-L1 Expression on Tumor Cells in Preclinical Models

An interesting finding from preclinical research is that sitravatinib treatment can lead to an upregulation of PD-L1 (Programmed Death-Ligand 1) expression on tumor cells. nih.govclinicaltrials.gov While seemingly counterintuitive, this effect may actually enhance the efficacy of combination therapy with anti-PD-1/PD-L1 agents. The increased expression of PD-L1 could render tumor cells more visible and susceptible to the actions of checkpoint inhibitors, which work by blocking the PD-1/PD-L1 interaction that tumor cells use to evade immune destruction. This suggests that sitravatinib not only primes the immune system for an attack but may also make the tumor cells a more prominent target for that attack when combined with a PD-L1 inhibitor. nih.gov

Mechanisms of Resistance to Sitravatinib L Malate and Strategies for Overcoming Them

Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that actively pump drugs out of cancer cells.

Sitravatinib (B1680992) l-malate (B1240339) has been shown to reverse MDR by inhibiting the function of efflux pumps, particularly ABCG2. nih.govnih.gov Studies have demonstrated that sitravatinib can restore the sensitivity of cancer cells to various chemotherapeutic agents that are substrates of ABCG2. nih.gov This effect is achieved by directly inhibiting the ATPase activity of ABCG2 in a concentration-dependent manner. nih.govnih.gov By interfering with the energy source required for the pump's function, sitravatinib blocks the efflux of anticancer drugs, leading to their increased intracellular accumulation. nih.gov It is important to note that sitravatinib achieves this without altering the protein expression or subcellular localization of ABCG2. nih.gov This mechanism of action positions sitravatinib as a potential agent to be used in combination with conventional chemotherapy to overcome MDR in cancer cells. nih.govtamhsc.edu

Restoration of Chemosensitivity in MDR Cell Lines

Sitravatinib has demonstrated the ability to restore chemosensitivity in multidrug-resistant (MDR) cancer cells, particularly those that overexpress the ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. nih.govnih.gov These transporters are key drivers of MDR, functioning as efflux pumps that reduce the intracellular concentration of chemotherapeutic agents. tamhsc.edu

In preclinical studies, sitravatinib at submicromolar, non-toxic concentrations has been shown to re-sensitize cancer cells overexpressing ABCB1 and ABCG2 to various chemotherapeutic drugs. nih.govnih.gov The mechanism of this re-sensitization involves sitravatinib directly inhibiting the drug efflux function of these transporters. nih.govnih.gov By competing with substrate drugs for binding sites on ABCB1 and ABCG2, sitravatinib increases the intracellular accumulation of these therapeutic agents, thereby restoring their cytotoxic effects. nih.gov

Research has shown that sitravatinib treatment does not significantly alter the protein expression levels or the subcellular localization of ABCB1 or ABCG2. nih.govfrontiersin.org Instead, its effect is centered on the inhibition of the transporters' function. For instance, sitravatinib has been found to inhibit the ATPase activity of ABCG2 in a concentration-dependent manner, thus interfering with the energy source required for the pump to expel drugs. frontiersin.org This functional inhibition leads to restored sensitivity to apoptosis in MDR cells when co-administered with chemotherapy agents like colchicine or topotecan. researchgate.net

Studies have demonstrated this effect across various MDR cell lines. For example, sitravatinib effectively re-sensitized ABCB1-overexpressing KB-V-1 and NCI-ADR-RES cells to paclitaxel. nih.gov Similarly, it restored sensitivity to SN-38 in ABCG2-overexpressing S1-M1-80 and H460-MX20 cells. nih.gov

| MDR Cell Line | Overexpressed Transporter | Chemotherapeutic Agent | Effect of Sitravatinib Co-administration |

|---|---|---|---|

| KB-V-1 | ABCB1 | Paclitaxel, Colchicine, Vincristine | Restored sensitivity nih.gov |

| NCI-ADR-RES | ABCB1 | Paclitaxel | Restored sensitivity nih.gov |

| S1-M1-80 | ABCG2 | SN-38, Topotecan | Restored sensitivity nih.govresearchgate.net |

| H460-MX20 | ABCG2 | SN-38 | Restored sensitivity nih.gov |

Strategies for Overcoming Acquired TKI Resistance in Preclinical Models

Enhanced Inhibitory Effects of Sitravatinib l-malate in Resistant Models

Sitravatinib, a spectrum-selective tyrosine kinase inhibitor (TKI), has shown enhanced inhibitory effects in preclinical models characterized by resistance to other antiangiogenic TKIs. nih.govnih.gov The development of resistance to TKIs like sunitinib (B231) and axitinib often involves diverse and inconsistent compensatory signaling mechanisms. nih.govsemanticscholar.org Paradoxically, these changes can render the resistant tumors more susceptible to broad-spectrum TKIs like sitravatinib that block multiple signaling pathways simultaneously. nih.govsemanticscholar.org

Transcriptomic analysis of cell lines resistant to sunitinib and axitinib revealed that multiple targets of sitravatinib were upregulated. nih.govnih.gov This upregulation of targets such as MET, TAM (TYRO3, AXL, MerTK), VEGFRs, and PDGFRs may explain the enhanced anti-proliferative effects of sitravatinib observed in these resistant cells in vitro. nih.govnih.gov

In in vivo studies using metastatic models of antiangiogenic therapy resistance, sitravatinib treatment led to enhanced inhibition of primary tumor growth in resistant tumors compared to non-resistant ones. nih.govnih.govsemanticscholar.org These findings suggest that sitravatinib could be an effective second-line therapy following the failure of other TKIs. nih.gov Furthermore, sitravatinib has been shown to modulate the tumor microenvironment, leading to changes in innate and adaptive immune cells that can help overcome resistance and augment the effects of immune checkpoint blockade therapies. jci.orgnih.gov

Overcoming Resistance to FLT3 Inhibitors

Sitravatinib has emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), demonstrating efficacy against mutations that confer resistance to other FLT3 inhibitors used in the treatment of Acute Myeloid Leukemia (AML). researchgate.netnih.gov Resistance to approved FLT3 inhibitors like gilteritinib (B612023) is a significant clinical challenge. nih.gov

Preclinical studies have shown that sitravatinib can effectively overcome this resistance. It has demonstrated potent anti-leukemia effects by promoting the dephosphorylation of FLT3 and its downstream signaling molecules, including STAT5, AKT, and ERK. researchgate.net A key finding is sitravatinib's activity against the FLT3-ITD-F691L mutation, which confers resistance to gilteritinib and other available FLT3 inhibitors. researchgate.netnih.gov Molecular docking studies indicate that the predicted binding site of sitravatinib to FLT3 does not include the F691 residue, explaining its retained activity against this resistant mutant. nih.gov

In in vitro and in vivo models, sitravatinib has shown superior therapeutic effects compared to gilteritinib. nih.gov It effectively inhibited cell proliferation, induced cell cycle arrest, and promoted apoptosis in FLT3-ITD AML cell lines. nih.gov In xenograft mouse models using MOLM13 cells and BaF3 cells harboring FLT3-ITD mutations, sitravatinib demonstrated a greater survival benefit than gilteritinib. nih.gov Additionally, in the presence of cytokines that can contribute to resistance, sitravatinib maintained effective inhibition of downstream pathways like p-ERK and p-AKT more steadily than gilteritinib. nih.gov The combination of sitravatinib with the BCL-2 inhibitor venetoclax has also shown strong synergistic effects in decreasing cell viability and increasing apoptosis in FLT3-ITD AML cell lines. researchgate.netnih.gov

| Model System | Resistance Mechanism | Key Findings for Sitravatinib |

|---|---|---|

| AML Cell Lines (e.g., MV4-11, MOLM13) | FLT3-ITD Mutation | Inhibited proliferation, induced apoptosis, dephosphorylated FLT3 and downstream signals (STAT5, AKT, ERK) researchgate.netnih.gov |

| BaF3 cells with FLT3-ITD-F691L | Gilteritinib-resistant F691L mutation | Potent inhibitory effect, overcoming resistance researchgate.netnih.gov |

| MOLM13 Xenograft Mouse Model | FLT3-ITD Mutation | Exhibited better therapeutic effect and survival benefit than gilteritinib nih.gov |

| Patient-Derived Xenograft (PDX) Model | FLT3-ITD Mutation | Patient blasts were more sensitive to sitravatinib than gilteritinib nih.gov |

Preclinical Combination Therapy Strategies Involving Sitravatinib L Malate

Rationale for Combining Sitravatinib (B1680992) l-malate (B1240339) with Immunotherapeutic Agents

The primary rationale for combining sitravatinib l-malate with immunotherapies, particularly immune checkpoint inhibitors (ICIs), is its ability to convert an immunosuppressive tumor microenvironment (TME) into one that is permissive to an effective antitumor immune response. nih.govnih.govonclive.com Unresponsive or "cold" tumors often lack the necessary immune cell infiltrate to be susceptible to ICIs. nih.gov this compound addresses several of the roadblocks in the TME that prevent the development of effector T cells, thereby creating a favorable environment for the activity of PD-1/PD-L1 blockade. nih.gov

The synergy between this compound and PD-1/PD-L1 inhibitors is rooted in its multifaceted impact on the TME. By inhibiting key RTKs, this compound initiates a cascade of immunomodulatory effects:

Targeting TAM Receptors: Inhibition of TYRO3, AXL, and MERTK (TAM) receptors is a central mechanism. nih.gov These receptors are crucial regulators of the innate immune response, and their signaling in the TME promotes immune escape. nih.gov this compound's blockade of TAM signaling disrupts this immunosuppressive activity. nih.gov

Repolarization of Macrophages: It promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, antitumor M1 phenotype. nih.gov This shift is critical, as M2 macrophages dampen immune responses, while M1 macrophages can activate effector T cells. springermedizin.de

Reduction of Immunosuppressive Cells: Preclinical studies have consistently shown that this compound significantly reduces the number of immunosuppressive myeloid cells, including myeloid-derived suppressor cells (MDSCs) and M2 macrophages. nih.govnih.gov Furthermore, by targeting VEGFR and KIT, it can also decrease the population of regulatory T cells (Tregs). nih.gov

Enhancement of T-Cell Activity: By alleviating the immunosuppressive environment, this compound facilitates the expansion and infiltration of cytotoxic CD8+ T cells into the tumor. nih.gov Preclinical data also indicate it can increase the number of CD4+ T cells and promote the proliferation of CD8+ T cells. nih.govnih.gov

Upregulation of PD-L1: Some preclinical data suggest that this compound may increase the expression of PD-L1 on tumor cells, potentially increasing their vulnerability to PD-1/PD-L1 blockade. nih.gov

These mechanisms collectively transform the TME from a state of immune tolerance to one of active antitumor immunity, thereby sensitizing tumors to the effects of checkpoint inhibitors like nivolumab (B1139203) and tislelizumab. nih.govnih.gov

Multiple preclinical studies in various cancer models have validated the synergistic potential of combining this compound with PD-1 blockade, demonstrating not only enhanced efficacy but also the ability to overcome resistance to immunotherapy.

In syngeneic murine cancer models, including lung (KLN205) and breast (E0771) cancer, this compound demonstrated potent single-agent antitumor activity and significantly enhanced the efficacy of PD-1 blockade. nih.gov Notably, this combination proved effective even in an aggressive lung cancer model that is inherently resistant to checkpoint blockade. nih.govnih.gov In one study, the combination of this compound and an anti-PD-1 antibody led to complete remission in 2 of 14 mice with E0771 breast tumors. nih.gov

Further evidence comes from a rat model of esophageal adenocarcinoma, where the combination of this compound and a PD-1 inhibitor resulted in profound tumor shrinkage. nih.gov This effect was linked to an increase in pro-inflammatory cytokines, enhanced infiltration of CD8+ T cells, and a clear shift from M2 to M1 macrophage polarization within the TME. nih.gov These findings provide a strong preclinical basis for the hypothesis that this compound can reverse resistance to checkpoint inhibitors and augment the antitumor immune response. nih.govasco.org

| Cancer Model | Key Findings | Observed Immunomodulatory Effects | Reference |

|---|---|---|---|

| KLN205 Lung Cancer (murine) | Significantly enhanced efficacy of anti-PD-1 therapy; effective in a checkpoint-resistant model. | Reduction in MDSCs and M2 macrophages; increase in CD4+ and CD8+ T cells. | nih.govnih.gov |

| E0771 Breast Cancer (murine) | Significantly enhanced efficacy of anti-PD-1 therapy; induced complete remission in a subset of mice. | Favorable changes in the tumor immune landscape. | nih.gov |

| Esophageal Adenocarcinoma (rat) | Significant tumor shrinkage with combination therapy compared to monotherapy. | Enhanced CD8+ T cell infiltration; M2 to M1 macrophage repolarization. | nih.gov |

| Sarcoma (murine) | Potent antitumor activity observed in preclinical models. | Modulation of the tumor microenvironment. | nih.govspringermedizin.de |

Combination with Other Targeted Therapies in Preclinical Models

Triple-negative breast cancer (TNBC) is an aggressive subtype that lacks expression of estrogen, progesterone, and HER2 receptors, limiting targeted therapy options. nih.gov Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a therapeutic strategy, as they can block cell cycle progression. nih.govnih.gov Preclinical studies have explored combining CDK4/6 inhibitors with other agents, such as PI3K inhibitors or immunotherapy, in TNBC models. mdpi.com However, specific preclinical studies assessing a direct combination of this compound with CDK4/6 inhibitors in TNBC models were not identified in the reviewed scientific literature.

This compound’s activity against multiple RTKs suggests a rationale for its use in overcoming resistance to other targeted therapies. Preclinical research has shown that resistance to antiangiogenic TKIs, such as sunitinib (B231) or axitinib, can involve the upregulation of targets inhibited by this compound, including AXL and MET. plos.org In preclinical models of antiangiogenic therapy resistance, this compound treatment demonstrated enhanced inhibition of both primary tumor growth and metastasis. plos.org These findings suggest that prior treatment with certain TKIs may increase tumor sensitivity to this compound, providing a rationale for its use as a sequential targeted therapy. plos.org While the primary focus of combination studies has been on immunotherapy, its broad-spectrum activity against key resistance pathways suggests potential for co-targeting approaches with other RTK inhibitors. researchgate.net

Preclinical Assessment of Chemotherapy Combinations

While many clinical trials evaluate the combination of this compound and nivolumab in patients who have previously undergone platinum-based chemotherapy or are being compared against chemotherapy agents like docetaxel, specific preclinical data focusing on the direct combination of this compound with these chemotherapies are limited in the available literature. nih.govonclive.comasco.orgnih.gov The rationale for such combinations in clinical trials often stems from this compound's potential to overcome resistance mechanisms that may have been induced by prior chemotherapy and to synergize with immunotherapy in a post-chemotherapy setting. asco.org However, dedicated preclinical studies detailing the synergistic, additive, or antagonistic effects of combining this compound directly with cytotoxic chemotherapy agents have not been prominently reported.

Target Validation and Future Research Directions for Sitravatinib L Malate

Approaches to Validating Sitravatinib (B1680992) l-malate (B1240339) Targets

The validation of sitravatinib's targets is a multifaceted process that relies on correlating target expression with preclinical sensitivity and functional validation through in vitro and in vivo models. This dual approach ensures that the observed anti-tumor activity is directly linked to the modulation of its intended molecular targets.

Preclinical studies have demonstrated a correlation between the expression of sitravatinib's targets and its anti-tumor efficacy. Research on tumor cells that have developed resistance to other tyrosine kinase inhibitors (TKIs), such as sunitinib (B231) and axitinib, revealed that various molecular targets of sitravatinib become upregulated. plos.org This upregulation in resistant models paradoxically enhances the sensitivity to sitravatinib, suggesting that the expression levels of targets like MET and Axl can predict response. plos.org

Furthermore, sitravatinib has shown potent anti-proliferative effects in solid tumor cells characterized by RTK dysfunction. nih.gov The compound is also being specifically investigated as a treatment for cancers harboring mutations in the Casitas B-lineage lymphoma (CBL) gene. prnewswire.com CBL mutations lead to the dysregulation of multiple RTKs, including the TAM family, VEGFR2, and KIT, which are all potently inhibited by sitravatinib. prnewswire.com This suggests that the genetic status of genes like CBL, which influences the expression and activity of sitravatinib's targets, is a key determinant of preclinical sensitivity.

Table 1: Key Targets of Sitravatinib l-malate

| Target Family | Individual Receptors | Role in Cancer |

|---|---|---|

| TAM Receptors | TYRO3, Axl, MERTK | Immune suppression, proliferation, survival |

| Split Family Receptors | VEGFR2, KIT, RET, MET | Angiogenesis, cell growth, migration |

This table summarizes the primary receptor tyrosine kinase targets of sitravatinib and their general functions in cancer progression.

The functional consequences of sitravatinib's target engagement have been extensively validated in various preclinical models. In vitro, sitravatinib treatment leads to enhanced anti-proliferative effects, particularly in tumor cell lines resistant to other antiangiogenic therapies. plos.org Beyond direct anti-proliferative action, sitravatinib has been shown to inhibit the function of the ATP-binding cassette transporter ABCG2, a protein associated with multidrug resistance. nih.gov This inhibition restores cancer cell sensitivity to various chemotherapeutic agents in vitro. nih.gov

In vivo studies have further substantiated these findings. In xenograft models, sitravatinib demonstrates potent anti-tumor activity, especially in tumors with RTK dysfunction. nih.gov A significant aspect of its in vivo function is the modulation of the tumor microenvironment (TME). Preclinical data show that sitravatinib can reduce the populations of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages. springermedizin.de It achieves this, in part, by inhibiting the expression of M2 markers like arginase 1. springermedizin.de This reprogramming of the TME from an immunosuppressive to an immune-active state has been shown to augment the efficacy of anti-PD-1 therapies in xenograft models. springermedizin.de

Identification of Predictive Biomarkers for Preclinical Response

Identifying predictive biomarkers is essential for patient selection and for designing effective combination therapies. Research has focused on both molecular markers of sensitivity to sitravatinib as a single agent and biomarkers that predict efficacy when combined with other therapies, particularly immune checkpoint inhibitors.

Several molecular alterations have been investigated as potential predictors of sensitivity to sitravatinib. A key area of investigation involves genetic alterations that lead to the dysregulation of its targets. These include:

CBL Mutations: Inactivation of the CBL protein leads to the dysregulation of multiple RTKs that are potently inhibited by sitravatinib, making it a rational marker for patient selection. prnewswire.com

RTK Alterations: Specific alterations such as RET rearrangements, MET alterations, and AXL amplification have been explored as potential biomarkers, with sitravatinib showing modest activity in preclinical and early clinical settings for tumors harboring these changes. nih.gov

Upregulation of TKI Resistance Targets: Transcriptomic analyses of cell lines resistant to other TKIs have shown that the upregulation of sitravatinib targets can serve as a biomarker for its enhanced efficacy in a second-line setting. plos.org

Table 2: Potential Molecular Biomarkers for Sitravatinib Sensitivity

| Biomarker Category | Specific Marker | Rationale |

|---|---|---|

| Genetic Alterations | CBL mutations | Leads to dysregulation of multiple sitravatinib targets (TAM, VEGFR2, KIT). prnewswire.com |

| RET rearrangements, MET alterations, AXL amplification | Direct targets of sitravatinib. nih.gov |

| Expression Profiles | Upregulation of MET, Axl, etc. | Indicates potential sensitivity in tumors resistant to prior TKI therapy. plos.org |

This table outlines molecular markers that have been associated with preclinical sensitivity to sitravatinib.

Sitravatinib's ability to modulate the TME makes it a prime candidate for combination with immunotherapy. targetedonc.com Preclinical models have been instrumental in identifying biomarkers that predict the synergistic efficacy of such combinations. One of the core mechanisms is the reversal of the immunosuppressive TME. clinicaltrials.gov

Key preclinical biomarkers for the efficacy of sitravatinib combined with checkpoint inhibitors include:

Reduction of Immunosuppressive Cells: A decrease in the number of MDSCs and M2 macrophages within the tumor following sitravatinib treatment is a strong indicator of a restored anti-tumor immune response, predicting enhanced synergy with anti-PD-1 agents. springermedizin.de

Increased T-cell Activity: Preclinical data indicate that sitravatinib treatment can lead to an increase in the proliferation and fraction of CD4+ and CD8+ T lymphocytes. clinicaltrials.gov A demonstrated CD8+ T effector cell response is a marker of clinical benefit. prnewswire.com

PD-L1 Expression: Sitravatinib has been shown to increase the expression of PD-L1 on tumor cells in preclinical models, which may enhance the effectiveness of PD-1/PD-L1 blockade. clinicaltrials.gov

While identified in a clinical trial setting, the baseline peripheral blood neutrophil-to-lymphocyte ratio (NLR) has also been correlated with response to the sitravatinib and nivolumab (B1139203) combination, stemming from the preclinical rationale of modulating myeloid cells. nih.gov

Emerging Research Avenues and Methodologies

Future research on this compound is focused on leveraging its unique multi-targeted profile and immunomodulatory capabilities. One of the most promising avenues is its use in combination with immune checkpoint inhibitors to overcome resistance. targetedonc.comnih.gov This strategy is based on sitravatinib's ability to reverse an immunosuppressive TME, thereby enhancing antigen-specific T-cell responses. targetedonc.com

Another key research direction is the precise identification of patient populations most likely to benefit from treatment. This involves moving beyond broad histological classifications to a more nuanced, molecularly defined approach. Although initial studies in basket cohorts with specific RTK alterations showed modest results, refining the subtype of molecular alteration could yet identify populations where sitravatinib has significant clinical utility. nih.gov

The potential for sitravatinib to reverse multidrug resistance by inhibiting ABCG2 transporters opens up a distinct research avenue. nih.gov This could lead to its use in combination with conventional chemotherapies to resensitize resistant tumors.

Emerging methodologies to support this research include advanced transcriptomic and proteomic analyses of tumors, particularly those that have developed resistance to prior therapies, to identify signatures of sensitivity to sitravatinib. plos.org Furthermore, sophisticated immune profiling of the TME, including single-cell sequencing, will be critical to fully understand the impact of sitravatinib on different immune cell populations and to refine its use in combination with immunotherapies.

Development of Next-Generation Inhibitors

Sitravatinib is an oral, small-molecule inhibitor that targets a spectrum of closely related receptor tyrosine kinases (RTKs). nih.gov Its mechanism of action involves the potent inhibition of TAM family receptors (TYRO3, AXL, MERTK) and split family receptors, which include VEGFR2, MET, RET, and KIT. nih.gov The rationale for developing such multi-targeted or spectrum-selective inhibitors is to address the complex signaling networks that drive cancer progression and, crucially, to overcome mechanisms of resistance that often emerge after treatment with more selective single-target agents. nih.govsemanticscholar.org By simultaneously blocking multiple signaling pathways, compounds like sitravatinib were designed to preemptively counter the compensatory signaling that can lead to therapeutic failure. semanticscholar.org

This outcome highlights the challenges in developing multi-targeted kinase inhibitors and informs the necessary direction for next-generation compounds. Future research in this area focuses on several key strategies:

Enhanced Selectivity and Potency: While broad-spectrum activity can be advantageous, it can also lead to off-target effects. Next-generation inhibitors may be engineered to have a more refined targeting profile, potently inhibiting a specific combination of kinases known to drive resistance in a particular cancer type while sparing others.

Overcoming Acquired Resistance: Designing inhibitors that are active against known resistance mutations in key targets like MET or RET is a critical goal. As specific mutations are identified in patients who relapse on earlier-generation inhibitors, new molecules can be specifically designed to bind effectively to these altered kinase domains.

Novel Allosteric Inhibition: Rather than competing with ATP at the kinase catalytic site, allosteric inhibitors bind to other locations on the enzyme, inducing conformational changes that inactivate it. This approach can offer higher selectivity and may be effective against mutations that confer resistance to traditional ATP-competitive inhibitors.

Covalent Inhibition: Covalent inhibitors form a permanent bond with a specific amino acid residue (often cysteine) in the target kinase. This can lead to a more durable and potent inhibition and is a strategy being explored for developing next-generation inhibitors of various RTKs.

The trajectory of sitravatinib underscores the complexity of targeting kinase signaling pathways. While it did not achieve its primary clinical endpoints in later-stage trials, the scientific rationale behind its design continues to influence the development of more sophisticated, potent, and selective next-generation inhibitors. biospace.comfiercebiotech.com

Advanced Preclinical Models (e.g., Patient-Derived Xenografts)

To accurately predict the clinical potential of therapeutic agents like this compound, researchers are increasingly utilizing advanced preclinical models that more faithfully recapitulate human cancers. nih.gov Chief among these are patient-derived xenograft (PDX) models. A PDX model is created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. e-crt.org This technique allows the tumor to grow in a living organism while preserving many of the key characteristics of the original cancer, such as its genetic heterogeneity, cellular architecture, and tumor microenvironment. nih.gove-crt.org This is a significant advantage over traditional cancer cell line-derived xenograft (CDX) models, which often lose the complexity of the original tumor after prolonged culture on plastic dishes. nih.gov

The value of PDX models lies in their ability to serve as "avatars" for patients, enabling the testing of various drugs to predict therapeutic response and investigate mechanisms of resistance. mdpi.com The establishment of PDX models involves surgically obtaining a patient's tumor, fragmenting it, and implanting it subcutaneously or orthotopically (into the corresponding organ) in an immunocompromised mouse, such as a NOD-SCID mouse. e-crt.org

In the preclinical evaluation of sitravatinib, various in vivo models were used to establish its anti-tumor activity. Studies demonstrated that sitravatinib could significantly inhibit tumor progression and induce regression in syngeneic mouse models bearing tumors such as KLN205 (squamous cell carcinoma), CT1B-A5, and E0771 (mammary carcinoma). jci.org Furthermore, research in models of resistance to other tyrosine kinase inhibitors (TKIs) like sunitinib and axitinib showed that sitravatinib had enhanced tumor-inhibiting effects, suggesting it could be a viable second-line treatment option. semanticscholar.orgnih.gov These studies used both human and mouse cancer cell lines implanted into mice to evaluate the drug's efficacy on primary tumor growth and metastasis. nih.gov

| Preclinical Model Type | Cell Line / Tumor | Mouse Strain | Key Finding |

| Syngeneic Orthotopic Model | E0771 (Mammary Carcinoma) | C57BL/6 | Sitravatinib significantly inhibited tumor progression and induced regression. jci.org |

| Syngeneic Subcutaneous Model | KLN205 (Squamous Cell Carcinoma) | DBA/2 | Sitravatinib demonstrated potent single-agent antitumor efficacy. jci.org |

| TKI-Resistant Orthotopic Model | 4T1AxR, 4T1SuR (Mammary Carcinoma) | Balb/c | Enhanced primary tumor growth inhibition by sitravatinib in resistant tumors. nih.gov |

| TKI-Resistant Orthotopic Model | RENCASuR (Kidney Carcinoma) | Balb/c | Sitravatinib treatment showed enhanced inhibitory effects in the resistant model. nih.gov |

These preclinical studies, which bridge the gap between in vitro experiments and human clinical trials, were instrumental in establishing the biological activity of sitravatinib and providing a rationale for its clinical investigation.

Molecular Dynamics Simulations and Binding Free Energy Calculations in Drug Discovery

Molecular Dynamics (MD) simulations and binding free energy calculations are powerful computational tools that have become integral to modern, structure-based drug discovery. nih.govfrontiersin.org These methods provide an atomic-level understanding of the interactions between a drug candidate, such as a kinase inhibitor like sitravatinib, and its protein target. nih.gov MD simulations use the principles of classical mechanics to model the movements and interactions of atoms in a biological system over time, generating a dynamic picture of how a ligand binds to its receptor and the conformational changes that may occur. mdpi.com

From the trajectories generated by MD simulations, researchers can calculate the binding free energy, a thermodynamic quantity that indicates the strength of the association between a ligand and its target protein. frontiersin.org A more negative binding free energy corresponds to a higher binding affinity. Several computational methods are commonly used for these calculations. nih.govresearchgate.net

| Method | Description | Key Features |

| MM/PBSA & MM/GBSA | Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area | An "endpoint" method that calculates free energy by combining molecular mechanics energies with solvation models. It is computationally less expensive than alchemical methods. frontiersin.orgnih.gov |

| FEP | Free Energy Perturbation | An "alchemical" method that calculates the free energy difference by computationally transforming one molecule into another in a series of small steps. It is highly accurate but computationally intensive. nih.govresearchgate.net |

| TI | Thermodynamic Integration | Another rigorous alchemical method that calculates the free energy difference by integrating the derivative of the system's energy with respect to a coupling parameter. It is also computationally demanding but generally provides high accuracy. nih.govresearchgate.net |

In the context of developing a multi-targeted kinase inhibitor like sitravatinib, these computational approaches are invaluable. They can be used to:

Predict Binding Affinity: Prioritize potential drug candidates by computationally screening large libraries of compounds and predicting their binding affinity for various kinase targets. nih.gov

Rationalize Structure-Activity Relationships (SAR): Provide a structural basis for why small changes to a molecule's chemical structure lead to significant differences in its biological activity, thereby guiding medicinal chemists in optimizing lead compounds.

Understand Selectivity: Simulate the binding of an inhibitor to its intended targets versus potential off-targets. This helps in designing molecules with a desired selectivity profile to maximize efficacy and minimize unwanted effects.

Predict Resistance: Model the effect of known clinical mutations in a kinase on inhibitor binding. This can help predict whether a drug will be effective against mutated forms of the kinase and can guide the design of next-generation inhibitors that overcome this resistance. nih.gov

While specific MD simulation studies on this compound are not extensively detailed in public literature, the application of these computational techniques is a standard and critical component in the discovery and optimization pipeline of virtually all modern kinase inhibitors. nih.govresearchgate.net

Q & A

Basic Question: What are the primary metabolic pathways involving L-malate in cellular energy systems, and how are they quantified?

Advanced Question : How can researchers design experiments to resolve contradictions in L-malate transport kinetics under varying pH conditions? Methodological Answer :

- Basic : L-malate is integral to the TCA cycle and malolactic fermentation. Quantification methods include the Malate-Glo™ Assay , which uses bioluminescence for high-throughput detection (detection limit: ~0.1 µM) . Traditional spectrophotometric methods (e.g., Bradford protein assay principles) may lack specificity for malate in complex matrices .

- Advanced : To address pH-dependent transport contradictions (e.g., electrogenic vs. passive diffusion), use pH-controlled membrane vesicle assays with isotopic labeling (e.g., L-[14C]malate) to track efflux/antiport dynamics. For example, at pH 5.9, malate exists as a monoanion, favoring electrogenic antiport with lactate . Validate findings using proton motive force inhibitors (e.g., nigericin) to isolate transport mechanisms .

Basic Question: What experimental models are suitable for studying Sitravatinib L-malate's interaction with mitochondrial metabolism?

Advanced Question : How can metabolic flux analysis (MFA) differentiate this compound’s effects on TCA cycle intermediates versus off-target pathways? Methodological Answer :

- Basic : Use isolated mitochondrial preparations or cell lines with dysregulated TCA cycles (e.g., cancer models). Monitor malate levels via HPLC or Malate-Glo™ in real-time .

- Advanced : Apply 13C-labeled glucose tracing with GC-MS to map isotopic enrichment in TCA intermediates. Compare flux distributions in treated vs. untreated systems. For conflicting data, use genetic knockouts (e.g., malic enzyme-deficient strains) to isolate Sitravatinib’s specificity .

Basic Question: What strategies enhance L-malate synthesis in microbial systems for preclinical studies?

Advanced Question : How can metabolic engineering resolve trade-offs between malate yield and redox balance in engineered strains? Methodological Answer :